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molecular formula C9H16O4S B8699438 3-(Cyclohexanesulfonyl)propanoic acid CAS No. 116709-95-6

3-(Cyclohexanesulfonyl)propanoic acid

Cat. No. B8699438
M. Wt: 220.29 g/mol
InChI Key: HJOHWICBMURIRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04758369

Procedure details

To a 1000 mL 4 neck glass reaction flask equipped with a mechanical stirrer, dropping funnel, thermometer, water cooled condenser, and ice bath were charged 100.18 g of cyclohexylmercaptan and 1 mL of 40% aqueous benzyltrimethylammonium hydroxide solution (as catalyst). To the dropping funnel was charged 84.15 mL (10% excess) of methyl acrylate. With agitation and ice cooling the methyl acrylate was added over a period of 14 minutes at 28°-38° C. Following the addition, the ice bath was replaced by a heating mantle, and agitation was continued at 30°±1° C. for 69 minutes. 171.1 mL of 20% aqueous NaOH was charged to the dropping funnel, and 278 mL of absolute ethanol was charged to the reactor. The NaOH (10% excess over methyl acrylate) was added over a period of 9 minutes, the temperature rising to 46.5° C. The mixture was heated to reflux (80° C.) and refluxed for 46 minutes. The mixture was cooled to 25° C. and transferred (with H2O rinse) to a rotary evaporator. Using aspirator vacuum and a bath temperature of 50°-55° C., 280 mL of volatile material (mostly ethanol) was stripped off and discarded. The residue was a homogeneous, water white solution weighing 360.3 g. The residue was cooled in an ice bath, transferred to a 1000 mL separatory funnel, and reacted therein with 95.8 mL of cold 37% aqueous HCl (10% excess over NaOH). Enough dry NaCl was added in several portions to nearly saturate the aqueous phase. After cooling, shaking, and settling for 30 minutes, the mixture consisted of an upper oil phase containing the bulk of the product and a lower aqueous phase which was drained off and discarded. The oil phase was washed once with an equal volume of nearly saturated aqueous NaCl, and after settling overnight, the wash layer was drained off and discarded. The oil phase was transferred to a 2000 mL 4 neck glass reaction flask, fitted with a dropping funnel, mechanical agitator, alcohol thermometer, reflux condenser, and an ice bath. 860 mL of glacial acetic acid was also charged, part of it being used to rinse residues from the separatory funnel into the reactor. To the dropping funnel was charged 133.3 mL of 30% H2O2 (50% excess over theoretical for conversion to the sulfoxide). The H2O2 was added with agitation over a period of 22 minutes with cooling as needed to maintain ≤32° C. Following the addition, agitation was continued without cooling for 68 minutes, the temperature declining to 25.5° C. Leaving a small heel in the reactor, most of the reaction mixture was transferred to a 4000 mL beaker and mixed with another 133.3 mL of 30% H2O2 (no temperature rise observed). The heel was heated to reflux, and the mixture from the beaker was added to the reactor via the dropping funnel over a period of 37 minutes. Refluxing was continued for another 60 minutes, and the mixture was then cooled to room temperature. Another 102 mL of 30% H2O2 was added and mixed in, and the mixture was allowed to stand for 41/2 days at ambient temperature. Excess H2O2 was destroyed by mixing with 900 mL water and 219.18 g Na2SO3 in a 4000 mL beaker at ≤50° C. The liquid phase was separated from undissolved salts by a combination of decantation and filtration and transferred to a rotary evaporator (in several batches) where volatiles were stripped off at a bath temperature of 51°-52° C. (aspirator vacuum) and discarded. The residue, a thin sludge, became a solid crystalline mass upon cooling and standing. The total product was collected in a 4000 mL beaker and diluted with water to 1000 mL. This mixture was heated to 80° C., at which temperature it was a homogeneous solution. It was then cooled to 18° C., at which temperature it crystallized rapidly to form a thick white slurry. The solids were collected by filtration at 15°-20° C., washed on the filter with water, and dried at ambient temperature to constant weight. The product weighed 129.12 g, equivalent to a yield of 68% of theory based upon the amount of cyclohexylmercaptan used. Analysis by NMR in DMSO-D6 confirmed that the product was 3-(cyclohexylsulfonyl)propionic acid, free of detectable amounts of impurities or retained water.
[Compound]
Name
4
Quantity
1000 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
133.3 mL
Type
reactant
Reaction Step Four
Name
Quantity
102 mL
Type
reactant
Reaction Step Five
Quantity
860 mL
Type
solvent
Reaction Step Six
Quantity
100.18 g
Type
reactant
Reaction Step Seven
Quantity
1 mL
Type
reactant
Reaction Step Seven
Quantity
84.15 mL
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Quantity
171.1 mL
Type
reactant
Reaction Step Eleven
Quantity
278 mL
Type
solvent
Reaction Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

Identifiers

REACTION_CXSMILES
[CH:1]1([SH:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-:8].C([N+](C)(C)C)C1C=CC=CC=1.[C:20]([O:24]C)(=[O:23])[CH:21]=[CH2:22].[OH-:26].[Na+].Cl.[Na+].[Cl-].OO>C(O)(=O)C.C(O)C>[CH:1]1([S:7]([CH2:22][CH2:21][C:20]([OH:24])=[O:23])(=[O:26])=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2,4.5,7.8|

Inputs

Step One
Name
4
Quantity
1000 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]
Step Three
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
133.3 mL
Type
reactant
Smiles
OO
Step Five
Name
Quantity
102 mL
Type
reactant
Smiles
OO
Step Six
Name
Quantity
860 mL
Type
solvent
Smiles
C(C)(=O)O
Step Seven
Name
Quantity
100.18 g
Type
reactant
Smiles
C1(CCCCC1)S
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].C(C1=CC=CC=C1)[N+](C)(C)C
Step Eight
Name
Quantity
84.15 mL
Type
reactant
Smiles
C(C=C)(=O)OC
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OC
Step Ten
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
171.1 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
278 mL
Type
solvent
Smiles
C(C)O
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
shaking
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
ADDITION
Type
ADDITION
Details
the addition
ADDITION
Type
ADDITION
Details
was charged to the reactor
CUSTOM
Type
CUSTOM
Details
rising to 46.5° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 46 minutes
Duration
46 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 25° C.
WASH
Type
WASH
Details
(with H2O rinse)
CUSTOM
Type
CUSTOM
Details
to a rotary evaporator
CUSTOM
Type
CUSTOM
Details
vacuum and a bath temperature of 50°-55° C., 280 mL of volatile material
TEMPERATURE
Type
TEMPERATURE
Details
The residue was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
transferred to a 1000 mL separatory funnel
CUSTOM
Type
CUSTOM
Details
reacted
CONCENTRATION
Type
CONCENTRATION
Details
to nearly saturate the aqueous phase
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WAIT
Type
WAIT
Details
settling for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
containing the bulk of the product
WASH
Type
WASH
Details
The oil phase was washed once with an equal volume of nearly saturated aqueous NaCl
WAIT
Type
WAIT
Details
after settling overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The oil phase was transferred to a 2000 mL 4 neck glass reaction flask
CUSTOM
Type
CUSTOM
Details
fitted with a dropping funnel
WASH
Type
WASH
Details
to rinse residues from the separatory funnel into the reactor
ADDITION
Type
ADDITION
Details
To the dropping funnel was charged 133.3 mL of 30% H2O2 (50% excess over theoretical for conversion to the sulfoxide)
ADDITION
Type
ADDITION
Details
The H2O2 was added with agitation over a period of 22 minutes
Duration
22 min
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
TEMPERATURE
Type
TEMPERATURE
Details
to maintain ≤32° C
ADDITION
Type
ADDITION
Details
the addition, agitation
TEMPERATURE
Type
TEMPERATURE
Details
without cooling for 68 minutes
Duration
68 min
CUSTOM
Type
CUSTOM
Details
declining to 25.5° C
CUSTOM
Type
CUSTOM
Details
Leaving a small heel in the reactor
TEMPERATURE
Type
TEMPERATURE
Details
The heel was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
ADDITION
Type
ADDITION
Details
the mixture from the beaker was added to the reactor via the dropping funnel over a period of 37 minutes
Duration
37 min
TEMPERATURE
Type
TEMPERATURE
Details
Refluxing
WAIT
Type
WAIT
Details
was continued for another 60 minutes
Duration
60 min
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was then cooled to room temperature
ADDITION
Type
ADDITION
Details
mixed in, and the mixture
CUSTOM
Type
CUSTOM
Details
2 days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
at ambient temperature
CUSTOM
Type
CUSTOM
Details
Excess H2O2 was destroyed
ADDITION
Type
ADDITION
Details
by mixing with 900 mL water and 219.18 g Na2SO3 in a 4000 mL beaker at ≤50° C
CUSTOM
Type
CUSTOM
Details
The liquid phase was separated from undissolved salts by a combination of decantation and filtration
CUSTOM
Type
CUSTOM
Details
transferred to a rotary evaporator (in several batches) where volatiles
CUSTOM
Type
CUSTOM
Details
were stripped off at a bath
CUSTOM
Type
CUSTOM
Details
temperature of 51°-52° C. (aspirator vacuum)
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling
CUSTOM
Type
CUSTOM
Details
The total product was collected in a 4000 mL beaker
ADDITION
Type
ADDITION
Details
diluted with water to 1000 mL
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was heated to 80° C., at which temperature it
TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled to 18° C., at which temperature it
CUSTOM
Type
CUSTOM
Details
crystallized rapidly
CUSTOM
Type
CUSTOM
Details
to form a thick white slurry
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration at 15°-20° C.
WASH
Type
WASH
Details
washed on the
FILTRATION
Type
FILTRATION
Details
filter with water
CUSTOM
Type
CUSTOM
Details
dried at ambient temperature to constant weight

Outcomes

Product
Details
Reaction Time
69 min
Name
Type
Smiles
C1(CCCCC1)S(=O)(=O)CCC(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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